molecular formula C19H22N2O6S2 B12211975 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211975
M. Wt: 438.5 g/mol
InChI Key: NAKPFXYKFPBXHW-YBEGLDIGSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, an ethyl group, and a methoxybenzylidene-thiazolidinyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the ethyl group and the methoxybenzylidene-thiazolidinyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce specific functional groups within the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H22N2O6S2/c1-3-20(14-8-9-29(25,26)12-14)17(22)11-21-18(23)16(28-19(21)24)10-13-4-6-15(27-2)7-5-13/h4-7,10,14H,3,8-9,11-12H2,1-2H3/b16-10-

InChI Key

NAKPFXYKFPBXHW-YBEGLDIGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

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